Exclusive Designation as Aryl Bromide Partner in Tezacaftor (CFTR Corrector) Synthesis
Patent US20230057246 explicitly names 2-bromo-5-fluoro-4-nitroaniline as the aryl bromide compound coupled with an acid chloride in the preparation of Tezacaftor, a CFTR corrector approved for cystic fibrosis [1]. In contrast, the regioisomer 5-bromo-4-fluoro-2-nitroaniline (CAS 1052686-50-6) and 2-bromo-4-fluoro-5-nitroaniline (CAS 346433-97-4) are not cited in any Tezacaftor synthetic route, nor are they suitable for the same coupling due to incompatible substitution geometry . This exclusive role creates a non-substitutable demand driver for procurement.
| Evidence Dimension | Designated role in patented pharmaceutical synthesis |
|---|---|
| Target Compound Data | Explicitly specified as aryl bromide coupling partner in Tezacaftor route (US20230057246, ¶ [0071]) |
| Comparator Or Baseline | 5-Bromo-4-fluoro-2-nitroaniline (1052686-50-6) and 2-bromo-4-fluoro-5-nitroaniline (346433-97-4): not cited in any Tezacaftor patent |
| Quantified Difference | Qualitative: exclusive vs. absent from Tezacaftor synthesis literature |
| Conditions | Patent literature analysis (US20230057246; US2011/98311 A1; US2012/15999 A1) |
Why This Matters
For procurement supporting Tezacaftor or related CFTR modulator programs, only this specific regioisomer fulfills the patented synthetic route, making it a sole-source intermediate.
- [1] US20230057246. NOVEL PROCESSES FOR PREPARATION OF TEZACAFTOR. https://patents.justia.com/patent/20230057246 View Source
